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  • Product: 2-nitro-N-pyridin-2-ylbenzamide
  • CAS: 96656-49-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Potential of 2-Nitro-N-pyridin-2-ylbenzamide Derivatives

Abstract The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] The strategic incorporation of a 2-nitro group and an N-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] The strategic incorporation of a 2-nitro group and an N-pyridin-2-yl moiety introduces unique physicochemical properties that can be harnessed for significant pharmacological activity. The potent electron-withdrawing nature of the nitro group fundamentally alters the molecule's electronic distribution, enhancing interactions with biological targets and enabling mechanisms such as bioreductive activation, particularly in the hypoxic environments characteristic of solid tumors and microbial infections.[1][2] This technical guide provides an in-depth analysis of the synthesis, proposed mechanisms of action, and pharmacological potential of 2-nitro-N-pyridin-2-ylbenzamide derivatives. We explore their promising applications in oncology, anti-inflammatory, and anti-parasitic contexts, supported by detailed experimental protocols and mechanistic pathways to equip researchers and drug development professionals with a comprehensive resource for advancing this promising class of compounds.

The Strategic Design: Synthesis of 2-Nitro-N-pyridin-2-ylbenzamide

The rational design of novel therapeutics begins with an efficient and reproducible synthetic strategy. The most direct approach to synthesizing the 2-nitro-N-pyridin-2-ylbenzamide core involves a standard amide coupling reaction between 2-nitrobenzoic acid and 2-aminopyridine. This method is well-established and allows for the facile creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Amide Coupling Synthesis

The causality behind this experimental choice lies in its reliability and high yield. The activation of the carboxylic acid with a coupling agent like thionyl chloride (SOCl₂) or a modern carbodiimide reagent creates a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of 2-aminopyridine, driving the reaction to completion.

  • Activation of 2-Nitrobenzoic Acid: In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-nitrobenzoic acid (1.0 eq) in a dry, aprotic solvent such as chloroform or dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of HCl gas ceases. The progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Amine Addition: Cool the reaction mixture to room temperature. In a separate flask, dissolve 2-aminopyridine (1.0 eq) in the same solvent.

  • Coupling: Slowly add the solution of the activated 2-nitrobenzoyl chloride to the 2-aminopyridine solution. The reaction is typically exothermic. Reflux the resulting mixture for an additional 2-4 hours.[4]

  • Work-up and Purification: After cooling, the reaction mixture can be poured into cold water to precipitate the product. The crude solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2-nitro-N-pyridin-2-ylbenzamide derivative.[5]

G cluster_synthesis Synthesis Workflow reagent1 2-Nitrobenzoic Acid activator SOCl₂ in Chloroform reagent1->activator Activation reagent2 2-Aminopyridine product 2-Nitro-N-pyridin-2-ylbenzamide reagent2->product intermediate 2-Nitrobenzoyl Chloride (Activated Intermediate) activator->intermediate intermediate->product Amide Coupling

Caption: General workflow for the synthesis of 2-nitro-N-pyridin-2-ylbenzamide.

Pharmacological Landscape and Mechanistic Insights

The introduction of the ortho-nitro group serves as a powerful modulator of biological activity. Its ability to undergo bioreduction is a key mechanistic theme across several therapeutic areas.

Anticancer Potential

Nitroaromatic compounds have long been investigated for their anticancer properties, often acting as prodrugs that are selectively activated in the hypoxic environment of tumors.[1] Studies on related nitro-containing benzamide derivatives have demonstrated remarkable cytotoxic activity against various cancer cell lines, such as colorectal cancer (HT29).[3]

Proposed Mechanism of Action: Bioreductive Activation

The central hypothesis is that the 2-nitro group is reduced by nitroreductase enzymes (NTRs), which are often overexpressed in cancer cells, especially under hypoxic conditions. This one-electron reduction generates a nitro radical anion, which can be further reduced to nitroso and hydroxylamine intermediates. These reactive species, along with the Reactive Oxygen Species (ROS) generated during this futile redox cycle, induce significant cellular damage, leading to DNA strand breaks, protein dysfunction, and ultimately, apoptotic cell death.[1][2][6]

G cluster_pathway Anticancer Mechanism Compound 2-Nitro-N-pyridin-2-ylbenzamide (Prodrug) NTR Nitroreductase (NTR) (Hypoxic Tumor Cells) Compound->NTR e- reduction Radical Nitro Radical Anion NTR->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Oxidative Stress & DNA Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed bioreductive activation pathway leading to cancer cell apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Nitro-substituted benzamides have demonstrated significant potential in modulating inflammatory responses.[7] The primary mechanism involves the inhibition of key pro-inflammatory mediators.

Proposed Mechanism of Action: Suppression of Inflammatory Mediators

In macrophages stimulated by agents like lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively. The pathway also triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Certain nitrobenzamide derivatives have been shown to potently inhibit NO production by suppressing the expression of iNOS, COX-2, TNF-α, and IL-1β at both the mRNA and protein levels, thereby halting the inflammatory cascade.[7][8]

Compound ClassTargetEffectIC50Reference
Nitro-substituted BenzamidesLPS-induced NO productionInhibition3.7 µM[7]
Nitro-substituted BenzamidesiNOS, COX-2, TNF-α, IL-1βSuppression of Expression-[7][8]

Table 1: Anti-inflammatory activity of related nitrobenzamide derivatives.

Antiparasitic Activity

The need for novel antiparasitic agents is critical due to widespread drug resistance.[9] A structurally related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has shown significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[9][10]

Proposed Mechanism of Action: Induction of Host-Protective Immune Response

The antileishmanial activity of 2NB was found to be associated with the induction of a host-protective Th1-type immune response.[9] Treatment of infected macrophages with the compound led to increased production of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS), all of which are crucial for killing intracellular amastigotes.[9][10] The 2-nitro-N-pyridin-2-ylbenzamide core is hypothesized to function similarly, leveraging the nitro group to generate oxidative stress within the parasite while also stimulating the host's immune cells to clear the infection.

CompoundOrganismFormIC50 / ActivityReference
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideL. donovaniPromastigote38.5 µg/mL[9][10]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideL. donovaniAmastigote86.4 µg/mL[9]
N-(pyridin-2-yl)benzamide analogueL. donovaniPromastigote1.46 µM[11][12]

Table 2: Antiparasitic activity of structurally related compounds.

A Framework for Evaluation: Key Experimental Protocols

To validate the therapeutic potential of novel 2-nitro-N-pyridin-2-ylbenzamide derivatives, a tiered screening approach using robust and reproducible in vitro assays is essential.

G cluster_workflow Pharmacological Screening Workflow start Synthesized Derivative screen1 Anticancer Screening (MTT Assay) start->screen1 screen2 Anti-inflammatory Screening (Griess Assay) start->screen2 screen3 Antiparasitic Screening (Leishmania Assay) start->screen3 decision Identify 'Hit' Compounds screen1->decision screen2->decision screen3->decision end Lead Optimization & In Vivo Studies decision->end Promising Activity

Caption: A multi-pronged workflow for evaluating novel derivatives.

Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[1][13]

  • Cell Seeding: Plate human cancer cell lines (e.g., HT29, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Protocol 3.2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatant, serving as an indirect measure of iNOS activity.[1][7]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include untreated and LPS-only controls.[7]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.[1]

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of NO produced is determined using a sodium nitrite standard curve.

Future Perspectives

The 2-nitro-N-pyridin-2-ylbenzamide scaffold holds considerable promise as a versatile platform for the development of new therapeutic agents. The insights gathered from related structures strongly suggest potential efficacy in oncology, inflammation, and infectious diseases. The next critical phase of development will involve:

  • Lead Optimization: Synthesizing a focused library of analogues to refine the structure-activity relationship (SAR), exploring different substitution patterns on both the benzamide and pyridine rings.

  • In Vivo Validation: Advancing the most potent and selective "hit" compounds into preclinical animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles.[14]

  • Mechanism Deconvolution: Employing advanced techniques such as molecular docking, Western blotting, and qPCR to further elucidate the specific molecular targets and signaling pathways modulated by these compounds.[7][8]

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of this compelling class of molecules.

References

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe 2 Ni-BDC catalyst. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. (2019, March 15). Retrieved February 15, 2026, from [Link]

  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF. (2018, September 24). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1). Retrieved February 15, 2026, from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. (2017, February 15). Retrieved February 15, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved February 15, 2026, from [Link]

  • Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... (n.d.). Retrieved February 15, 2026, from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. (2023, September 20). Retrieved February 15, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4). Retrieved February 15, 2026, from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved February 15, 2026, from [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - MDPI. (2022, August 12). Retrieved February 15, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved February 15, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved February 15, 2026, from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. (2020, June 5). Retrieved February 15, 2026, from [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-nitro-N-pyridin-2-ylbenzamide from 2-nitrobenzoyl chloride

Abstract & Introduction This application note details the synthesis of 2-nitro-N-(pyridin-2-yl)benzamide via the nucleophilic acyl substitution of 2-aminopyridine with 2-nitrobenzoyl chloride. While amide coupling is a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 2-nitro-N-(pyridin-2-yl)benzamide via the nucleophilic acyl substitution of 2-aminopyridine with 2-nitrobenzoyl chloride. While amide coupling is a routine transformation, this specific substrate pair presents unique challenges due to the reduced nucleophilicity of the 2-aminopyridine exocyclic amine (caused by resonance delocalization) and the steric/electronic effects of the ortho-nitro group on the benzoyl chloride.

This compound serves as a critical intermediate in the synthesis of quinazolino[3,2-a]benzimidazol-13-ones and other bioactive heterocyclic scaffolds used in drug discovery for antimicrobial and anticancer applications.

Chemical Strategy & Mechanism[1][2]

Mechanistic Insight

The reaction follows an anhydrous nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The exocyclic nitrogen of 2-aminopyridine attacks the carbonyl carbon of the acid chloride. Note that 2-aminopyridine is an ambident nucleophile; however, under thermodynamic control and in the presence of base, the stable exocyclic amide is the exclusive product.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

  • Deprotonation: The auxiliary base (Triethylamine or Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted pyridine ring.

Reaction Scheme (Graphviz)

ReactionScheme Reactant1 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 2-Aminopyridine (Nucleophile) Reactant2->Intermediate Product 2-Nitro-N-(pyridin-2-yl)benzamide (Target) Intermediate->Product - Cl⁻ Byproduct HCl (Trapped by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of 2-nitro-N-(pyridin-2-yl)benzamide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
2-Aminopyridine 94.111.0NucleophileToxic, Irritant
2-Nitrobenzoyl Chloride 185.561.1ElectrophileCorrosive, Moisture Sensitive
Triethylamine (Et₃N) 101.191.2 - 1.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) -SolventSolventVolatile, Carcinogen susp.
DMAP (Optional)122.170.1CatalystToxic
Step-by-Step Methodology

Critical Note: All glassware must be oven-dried. The acid chloride is sensitive to hydrolysis; minimize exposure to atmospheric moisture.

  • Preparation of Nucleophile Solution:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equiv, e.g., 500 mg) in anhydrous DCM (10 mL).

    • Add Triethylamine (1.5 equiv).

    • (Optional) Add DMAP (0.1 equiv) if rapid reaction is required, though this is often unnecessary for nitro-activated acid chlorides.

    • Cool the solution to 0°C using an ice-water bath.

  • Acylation Step:

    • Dissolve 2-nitrobenzoyl chloride (1.1 equiv) in a separate vial with minimal anhydrous DCM (2-3 mL).

    • Add the acid chloride solution dropwise to the stirring amine solution at 0°C over 10 minutes. Reasoning: Exothermic control prevents side reactions and decomposition.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 3–6 hours . Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup (Purification Phase 1):

    • Quench the reaction by adding saturated NaHCO₃ (15 mL) to neutralize acidic byproducts.

    • Transfer to a separatory funnel. Extract the organic layer (DCM).

    • Wash the organic layer with 0.1 M HCl (10 mL). Critical Step: This removes unreacted 2-aminopyridine (which forms a water-soluble salt), ensuring the product is free of starting amine.

    • Wash with Brine (10 mL).

    • Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo to yield the crude solid.

  • Final Purification:

    • Recrystallize the crude solid from Ethanol or a EtOAc/Hexane mixture.

    • Filter and dry under high vacuum.

Workflow Diagram (Graphviz)

Workflow Start Start: Dry Glassware & Reagents Dissolve Dissolve 2-Aminopyridine + Et3N in DCM (0°C) Start->Dissolve Add Dropwise Addition of 2-Nitrobenzoyl Chloride Dissolve->Add React Warm to RT Stir 3-6 Hours Add->React Check TLC Check (Hex/EtOAc 1:1) React->Check Check->React Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Complete WashAcid Wash: 0.1M HCl (Removes unreacted amine) Quench->WashAcid WashBrine Wash: Brine & Dry (MgSO4) WashAcid->WashBrine Conc Concentrate in vacuo WashBrine->Conc Cryst Recrystallize (EtOH) Conc->Cryst

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following expected spectral data.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
  • Amide NH: Singlet, ~11.0–11.5 ppm (Broad, D₂O exchangeable).

  • Pyridine Ring (4H):

    • d, ~8.4 ppm (H-6, adjacent to ring N).

    • d, ~8.2 ppm (H-3).

    • t, ~7.8 ppm (H-4).

    • t, ~7.1 ppm (H-5).

  • 2-Nitrobenzoyl Ring (4H):

    • d, ~8.1 ppm (H-3, ortho to nitro).

    • t, ~7.8 ppm (H-5).

    • t, ~7.6 ppm (H-4).

    • d, ~7.5 ppm (H-6).[2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure DCM is anhydrous; check acid chloride quality (should not be white powder, often low melting solid/liquid).
Starting Material Remains Low nucleophilicity of 2-aminopyridine.Add 10 mol% DMAP as a catalyst. Heat to reflux (40°C) if necessary.
Product is Oily Residual solvent or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Sigma-Aldrich. 2-Nitro-N-(pyridin-2-yl)benzamide Product Entry. Available at: (Accessed Oct 2023).

  • Nguyen, T. D., et al. (2019). "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks."[3] Processes, 7(11), 789.[3] Available at:

  • PrepChem. Synthesis of 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine (Analogous Protocol). Available at:

  • PubChem. 2-Nitro-N-(pyridin-2-yl)benzamide Compound Summary. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-nitro-N-(pyridin-2-yl)benzamide

[1] Executive Summary & Molecule Profile Target Molecule: 2-nitro-N-(pyridin-2-yl)benzamide CAS: 14377-15-2 (Generic structure reference) Common Application: Intermediate for glucokinase activators, antimicrobial agents,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Target Molecule: 2-nitro-N-(pyridin-2-yl)benzamide CAS: 14377-15-2 (Generic structure reference) Common Application: Intermediate for glucokinase activators, antimicrobial agents, and quinazolinone synthesis.[1]

Achieving pharmaceutical-grade purity (>98%) for 2-nitro-N-(pyridin-2-yl)benzamide is critical because trace impurities—specifically unreacted 2-aminopyridine (toxic, basic) and 2-nitrobenzoic acid (acidic)—can drastically skew biological assay results (IC50 values) and interfere with subsequent cyclization reactions.[1]

This guide moves beyond generic textbook advice, focusing on the specific physicochemical behavior of the nitro-benzamide scaffold.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Structure

Note: Contains Pyridine (Basic) & Nitro (Polar) groups.[1][2]
Dual nature: Soluble in polar organics; potential pH sensitivity.
Solubility Moderate in EtOH, High in DCM/DMSO, Low in Hexane/Water.Ideal candidate for solvent-antisolvent recrystallization.[1]
pKa Pyridine N (Product) < Pyridine N (SM).[1]The amide bond withdraws electrons, making the product less basic than the starting material (2-aminopyridine).
Melting Point Typically 153–158 °C (Literature dependent).[1]High enough for standard recrystallization, but risk of "oiling out" if impurities depress MP.

Solvent System Selection (Thermodynamics)

The choice of solvent is the single most critical variable. For this specific nitro-benzamide, we recommend two primary systems based on the polarity difference between the product and its impurities.

System A: Ethanol / Water (Recommended First-Pass)[1]
  • Mechanism: The nitro group and amide bond provide good solubility in hot ethanol. Water acts as a powerful anti-solvent, forcing the hydrophobic aromatic rings to stack and crystallize upon cooling.

  • Selectivity: Unreacted 2-aminopyridine (highly soluble in ethanol) and salts tend to stay in the mother liquor.[1]

  • Ratio: Typically 95% Ethanol (dissolution) → Add Water to turbidity (approx 10-20% v/v final).[1]

System B: Ethyl Acetate / Hexane (Alternative)[1]
  • Mechanism: Standard polarity gradient.

  • Use Case: If the compound "oils out" in ethanol/water (forms a liquid blob instead of crystals), switch to this system. The lower boiling point of EtOAc allows for gentler heating.

Standard Operating Procedure (SOP)

Phase 1: The Dissolution
  • Place the crude orange/yellow solid in an Erlenmeyer flask.

  • Add Ethanol (95%) sparingly while heating on a stir plate set to 70°C.

    • Pro-Tip: Do not boil aggressively. Nitro compounds can darken (oxidize) at high heat.[1]

  • Add solvent until the solid just dissolves. If a small amount of dark residue remains insoluble after 5 minutes, this is likely inorganic salt or polymerized char. Do not add more solvent. [1]

Phase 2: Hot Filtration (The "Trash" Removal)[1]
  • While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse frit).

    • Why Pre-warm? To prevent the product from crystallizing inside the funnel stem (clogging).

  • (Optional) If the solution is dark brown/black, add Activated Carbon (10 wt%) before filtration, stir for 5 mins, then filter through Celite.

Phase 3: Crystallization & Isolation[1]
  • Nucleation: Remove filtrate from heat. Let it cool to room temperature slowly (wrap flask in foil/towel).

    • The "Cloud Point": If using System A, add warm water dropwise until a faint permanent turbidity appears, then add one drop of ethanol to clear it.

  • Growth: Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • The Wash: Wash the cake with cold solvent (e.g., 50:50 EtOH/Water or pure cold Hexane).

    • Critical: Do not wash with pure room-temp Ethanol; you will redissolve your yield.[1]

Troubleshooting Center (FAQs)

Issue 1: "My product turned into a sticky oil at the bottom of the flask."

Diagnosis: This is "Oiling Out." It happens when the solution separates into two liquid phases (solvent-rich and solute-rich) before the solute can crystallize.[1] This is common with nitro-amides containing impurities.[1] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Slow Down: Cool the flask much slower (e.g., place the flask inside a beaker of warm water and let the whole bath cool).

  • Change Solvent: Switch to System B (EtOAc/Hexane) . Oiling out is more common in aqueous systems.

Issue 2: "The crystals are persistently dark orange/brown."

Diagnosis: Oxidation products or trapped iodine/aniline impurities. Corrective Action:

  • Charcoal Treatment: Redissolve in hot ethanol, add activated charcoal, and filter hot.

  • Acid Wash (Pre-crystallization): Dissolve the crude in EtOAc and wash with 1M HCl (removes unreacted 2-aminopyridine) and sat.[1] NaHCO3 (removes 2-nitrobenzoic acid) before attempting recrystallization.[1]

Issue 3: "My yield is very low (<40%)."

Diagnosis: Product is too soluble in the chosen solvent volume. Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and cool again to harvest a "second crop."

  • Check pH: If using water, ensure the pH is neutral. Extreme pH can increase solubility via protonation/deprotonation.

Impurity Fate Mapping & Logic

The following diagrams illustrate the purification logic and impurity fate.

Diagram 1: The Recrystallization Workflow

RecrystallizationWorkflow cluster_waste Mother Liquor (Waste) Start Crude Solid (Product + Impurities) Dissolve Dissolve in Hot Ethanol (min. volume) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Remove salts/char Cool Slow Cooling (RT -> 4°C) Filter->Cool Nucleation Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities Dissolved Impurities: 2-aminopyridine Solvent Residues Isolate->Impurities Filtrate Final Pure Crystal Final Pure Crystal Wash->Final Pure Crystal Dry

Caption: Step-by-step logic for the purification of 2-nitro-N-(pyridin-2-yl)benzamide, highlighting the separation of impurities into the mother liquor.

Diagram 2: Impurity Fate Map

ImpurityFate Crude Crude Mixture Product 2-Aminopyridine 2-Nitrobenzoic Acid Inorganic Salts Step1 Solvent Choice: Hot Ethanol Crude->Step1 Precipitate Precipitate Step1->Precipitate Cooling Liquor Mother Liquor (Filtrate) 2-Aminopyridine (Soluble) 2-Nitrobenzoic Acid (Soluble) Uncrystallized Product Step1->Liquor Remains Dissolved FilterCake Filter Cake (Hot Filter) Inorganic Salts Polymerized Char Step1->FilterCake Insoluble

Caption: Fate mapping showing where specific chemical impurities end up during the ethanol recrystallization process.

References & Authoritative Grounding

  • Nguyen, T. D., et al. (2019).[3] "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks." Processes, 7(11), 789.[3] Validates the synthesis context and purification via washing/recrystallization for this specific class of amides.

  • Grewal, A. S., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase." Bioorganic Chemistry, 85, 148-159. Provides the biological context and necessity for high purity in drug development.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. The definitive standard for general amide recrystallization protocols and "oiling out" troubleshooting.

  • PubChem Compound Summary. (2024). "2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide" (Analogous structures and physical property data). Used for confirming solubility profiles of nitro-pyridine-amide scaffolds.[1]

Sources

Optimization

Troubleshooting low conversion rates in 2-nitro-N-pyridin-2-ylbenzamide formation

Technical Support Center: 2-Nitro-N-pyridin-2-ylbenzamide Synthesis Welcome to the technical support center for the synthesis of 2-nitro-N-pyridin-2-ylbenzamide. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitro-N-pyridin-2-ylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 2-nitro-N-pyridin-2-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific amide coupling. We will explore the underlying chemical principles governing this reaction and provide in-depth, field-tested troubleshooting strategies to overcome low conversion rates and other common issues.

Initial Diagnosis: A Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a logical workflow for diagnosing the root cause of low conversion. The following diagram outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_analysis Reaction Analysis Start Low or No Conversion Observed Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Begin Here Condition_Check Step 2: Evaluate Reaction Conditions Reagent_Check->Condition_Check If reagents are OK Amine_Purity Is 2-aminopyridine pure and non-protonated? Reagent_Check->Amine_Purity Acid_Purity Is 2-nitrobenzoic acid pure? Reagent_Check->Acid_Purity Solvent_Dryness Are solvents anhydrous? Reagent_Check->Solvent_Dryness Coupling_Reagent_Age Is the coupling reagent fresh/active? Reagent_Check->Coupling_Reagent_Age Analysis_Check Step 3: Analyze Reaction Mixture for Clues Condition_Check->Analysis_Check If conditions seem correct Coupling_Choice Is the coupling reagent strong enough? Condition_Check->Coupling_Choice Base_Choice Is the base appropriate and non-nucleophilic? Condition_Check->Base_Choice Temperature Is the temperature optimal? Condition_Check->Temperature Solubility Are all reagents fully dissolved? Condition_Check->Solubility Byproducts Identify byproducts (e.g., anhydride, hydrolyzed acid) Analysis_Check->Byproducts SM_Consumed Are starting materials being consumed? Analysis_Check->SM_Consumed Solution Implement Targeted Optimization Strategy Analysis_Check->Solution

Caption: A systematic workflow for diagnosing issues in amide coupling reactions.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis of 2-nitro-N-pyridin-2-ylbenzamide.

Q1: My reaction shows no starting material consumption. What are the most critical initial checks?

Answer: When a reaction fails to initiate, the issue almost always lies with the reagents or the initial setup.

  • Amine Nucleophilicity: 2-Aminopyridine is a poor nucleophile. Ensure you are using the free base form. If you are using a salt (e.g., 2-aminopyridine HCl), you must add at least one extra equivalent of a non-nucleophilic base to deprotonate it before it can react.[1]

  • Solvent Anhydrousness: The activated intermediates in amide coupling are highly sensitive to water.[1] Water will hydrolyze the activated carboxylic acid back to 2-nitrobenzoic acid, effectively killing the reaction. Use freshly dried solvents, preferably from a solvent purification system or a recently opened Sure-Seal™ bottle.[2]

  • Coupling Reagent Activity: Solid coupling reagents can degrade over time, especially if not stored under inert gas in a desiccator. Uronium salts like HATU are particularly susceptible to moisture. If in doubt, use a fresh bottle.

  • Inadequate Mixing/Solubility: If reagents are not fully dissolved, the reaction cannot proceed efficiently. This is a common issue in less polar solvents. Ensure vigorous stirring and complete dissolution before proceeding.

Q2: I'm seeing low conversion (<50%) despite using a standard protocol (e.g., EDC/HOBt). How can I improve the yield?

Answer: This is a classic case of a "difficult coupling." The low reactivity of the substrates requires more potent reagents and optimized conditions.

  • The Substrate Challenge: The core issue is the coupling of an electron-deficient carboxylic acid (2-nitrobenzoic acid) with a weakly nucleophilic amine (2-aminopyridine). The pyridine nitrogen atom pulls electron density away from the amine, reducing its ability to attack the activated carboxyl group.[3][4]

  • Upgrade Your Coupling Reagent: For challenging substrates, standard carbodiimides like EDC or DCC are often insufficient.[1][5] More powerful uronium/aminium-based reagents are required to generate a more reactive activated ester intermediate.

    • HATU (or HCTU, HBTU): These are the "gold standard" for difficult couplings. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that readily reacts with weak nucleophiles.

    • COMU: A greener and highly effective alternative to HATU that often performs well in a variety of solvents.[6]

  • Optimize the Base: The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid and any amine salts, but non-nucleophilic to avoid competing with the 2-aminopyridine.

    • Good Choices: Diisopropylethylamine (DIPEA or Hünig's base) and 2,4,6-Collidine are excellent choices. They are sterically hindered and will not participate in the reaction.

    • Poor Choices: Triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions. Pyridine is generally not a strong enough base for this purpose.

  • Solvent and Temperature:

    • Solvent: Dipolar aprotic solvents like DMF and NMP are often used due to their excellent solvating power. However, greener alternatives like 2-MeTHF or ethyl acetate have also been shown to be effective and can simplify workup.[6][7][8]

    • Temperature: While many couplings are run at room temperature, gently heating a sluggish reaction to 40-50 °C can significantly increase the rate and final conversion.[9][10] However, excessive heat can lead to byproduct formation and racemization if chiral centers are present.

Q3: I see a new spot on my TLC/LC-MS that isn't my product. What are the most likely side reactions?

Answer: In amide coupling reactions, several side reactions can compete with product formation, consuming your starting materials and complicating purification.

  • Symmetrical Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of 2-nitrobenzoic acid to form the corresponding symmetrical anhydride. This is especially common when using carbodiimide reagents without an additive like HOBt.[2] The anhydride is still reactive but less so than the initial activated species.

  • Hydrolysis: As mentioned, any water in the reaction will hydrolyze the activated intermediate back to the starting carboxylic acid. If you see a significant amount of 2-nitrobenzoic acid remaining at the end of the reaction, water is a likely culprit.

  • 2-Nitrobenzoic Acid Properties: This acid is incompatible with strong oxidizing agents and strong bases.[11] Using an excessively strong base could potentially lead to undesired reactions involving the nitro group.

Q4: How can I effectively monitor the reaction and confirm my product's identity?

Answer: Proper reaction monitoring is crucial to determine when the reaction is complete and to identify any issues early on.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[12][13] It allows you to track the masses of your starting materials, your desired product (2-nitro-N-pyridin-2-ylbenzamide, C₁₂H₉N₃O₃, MW: 243.22 g/mol ), and any potential byproducts. This technique is essential for troubleshooting as it provides molecular weight information for unknown impurities.[14][15]

Mechanistic Insight: The Role of the Coupling Reagent

Understanding the mechanism highlights the critical steps. The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a good leaving group, creating a highly electrophilic species that the weakly nucleophilic 2-aminopyridine can attack.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Optimized & Alternative Protocols

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended for overcoming the low reactivity of the substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or 2-MeTHF) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add 2-aminopyridine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often recommended.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using LC-MS or TLC (e.g., 50% EtOAc in Hexanes).

  • Heating (Optional): If the reaction is sluggish after 4 hours, gently warm the mixture to 40-50 °C and continue monitoring. Reactions are typically complete within 4-24 hours.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: The Acyl Chloride Method

This two-step classic approach can be effective if coupling reagents fail, but it requires careful handling of hazardous reagents.[16][][18]

Step 1: Formation of 2-Nitrobenzoyl Chloride

  • Setup: In a fume hood, add 2-nitrobenzoic acid (1.0 eq) to a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~3-5 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude 2-nitrobenzoyl chloride is often used directly in the next step.

Step 2: Amide Formation

  • Setup: In a separate flask, dissolve 2-aminopyridine (1.1 eq) and a non-nucleophilic base like pyridine or DIPEA (2.0 eq) in anhydrous DCM or THF.

  • Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of the crude 2-nitrobenzoyl chloride in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol A.

Comparative Data on Reaction Conditions

The following table summarizes common conditions and their suitability for this challenging transformation, based on established principles of amide synthesis.

ParameterStandard Conditions (e.g., EDC/HOBt)Optimized Conditions (e.g., HATU/DIPEA)Acyl Chloride MethodRationale for 2-Nitro-N-pyridin-2-ylbenzamide
Coupling Reagent EDC, DCCHATU, HCTU, COMU SOCl₂, Oxalyl ChlorideUronium salts create a more reactive intermediate, essential for the weak 2-aminopyridine nucleophile.
Solvent DCM, THFDMF, NMP, 2-MeTHF DCM, ToluenePolar aprotic solvents are superior for dissolving all components and facilitating the reaction.
Base TEA, DIPEADIPEA, Collidine Pyridine, DIPEAA sterically hindered, non-nucleophilic base is crucial to prevent side reactions and ensure deprotonation.
Temperature 0 °C to RTRT to 50 °C 0 °C to RTGentle heating can overcome the activation energy barrier for this sluggish reaction.[10][19]
Typical Yield Low to ModerateGood to Excellent Good to ExcellentOptimized conditions directly address the electronic and steric challenges of the substrates.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link][6][7][8]

  • Gomez, C., et al. (2014). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 47(1), 221-230. [Link][20]

  • Warner, B. P., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(2), 288-296. [Link]

  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link][21]

  • Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. [Link][9][22][23]

  • Kaur, P., et al. (2020). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry, 94, 103437. [Link][16][24]

  • Reddit r/Chempros. (2019). Tips and tricks for difficult amide bond formation?. [Link][2]

  • Wikipedia. (2025). 2-Nitrobenzoic acid. [Link][25]

  • Pundir, R., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ACS Omega. [Link][12][13]

  • Kennedy, K. E., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Additives & Contaminants: Part A, 39(1), 85-99. [Link][14]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Antonysamy, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(35), 4988-4991. [Link][26]

  • Antonick, C. L., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2392-2394. [Link][3]

  • Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1543-1548. [Link][4]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][5]

  • Chen, Y., et al. (2023). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. [Link][10]

  • Lestari, W. W., et al. (2020). The Effect of Temperature on the Production of Nitrobenzene. IOP Conference Series: Materials Science and Engineering, 953, 012053. [Link][19][27]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-nitro-N-pyridin-2-ylbenzamide

Welcome to the technical support guide for 2-nitro-N-pyridin-2-ylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-nitro-N-pyridin-2-ylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 2-nitro-N-pyridin-2-ylbenzamide?

2-nitro-N-pyridin-2-ylbenzamide is a solid organic compound with the key physicochemical properties summarized below. Understanding these properties is the first step in designing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₃
Molecular Weight 243.22 g/mol
Physical Form Solid
Predicted logP ~1.2[1]

Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value indicates greater solubility in lipids (fats) than in water, suggesting poor aqueous solubility.

Q2: Why is 2-nitro-N-pyridin-2-ylbenzamide expected to have poor aqueous solubility?

The molecular structure of this compound is the primary reason for its limited solubility in water. It contains two aromatic rings (a nitrated benzene ring and a pyridine ring), which are largely hydrophobic and resist interaction with polar water molecules. While the nitro and amide groups can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor aqueous solubility. Pyridine-containing scaffolds, however, can offer avenues for solubility enhancement due to the basicity of the ring nitrogen.[2]

Q3: What are the primary strategies for solubilizing this compound?

Effectively dissolving 2-nitro-N-pyridin-2-ylbenzamide involves overcoming its hydrophobic nature. The main strategies, which we will explore in detail, can be categorized as follows:

  • Co-solvency: Blending water with a miscible organic solvent.[][4]

  • pH Adjustment: Leveraging the basicity of the pyridine ring to form a more soluble salt.[][5]

  • Use of Surfactants: Employing agents that form micelles to encapsulate the compound.[4][6]

  • Complexation: Using cyclodextrins to form water-soluble inclusion complexes.[4]

  • Hydrotropy: Adding substances that increase the solubility of aromatic compounds at high concentrations.[7][8]

Troubleshooting Guide: From Benchtop to Preclinical Formulation

This section provides a systematic, problem-oriented approach to resolving common solubility issues encountered during research.

Problem 1: My compound will not dissolve sufficiently in my standard aqueous buffer (e.g., PBS).

This is the most common initial challenge. The first line of attack involves modifying the solvent system itself.

Solution 1.1: Co-Solvency Approach

Scientific Rationale: A water-miscible organic solvent, or "co-solvent," reduces the overall polarity of the aqueous solution.[] By lowering the dielectric constant of the solvent, a co-solvent system can disrupt the strong hydrogen-bonding network of water, making it more favorable for the hydrophobic 2-nitro-N-pyridin-2-ylbenzamide molecule to enter the solution.[]

Recommended Co-solvents:

Co-solventStarting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO) 1-10%A powerful and widely used solvent. Be mindful of potential cellular toxicity at higher concentrations.
Ethanol (EtOH) 5-20%A less toxic option, suitable for many in vitro and in vivo applications.
Polyethylene Glycol 400 (PEG 400) 10-30%A viscous polymer often used in preclinical formulations for its low toxicity and high solubilizing capacity.
Propylene Glycol (PG) 10-30%Similar to PEG 400, commonly used in pharmaceutical preparations.

Experimental Protocol: Preparing a Stock Solution

  • Weigh out the required amount of 2-nitro-N-pyridin-2-ylbenzamide.

  • Add 100% of the chosen co-solvent (e.g., DMSO) to dissolve the compound, creating a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

  • For your experiment, perform a serial dilution of this stock solution into your final aqueous buffer.

  • Critical Step: Add the stock solution to the buffer dropwise while vortexing. This prevents the compound from "crashing out" or precipitating upon dilution.

  • Always include a vehicle control in your experiments (buffer with the same final percentage of co-solvent) to account for any effects of the solvent itself.

cluster_workflow Co-Solvency Workflow Start Compound Powder Stock Dissolve in 100% Co-solvent (e.g., DMSO) Start->Stock Dilute Add stock dropwise to aqueous buffer with vortexing Stock->Dilute Final Final Working Solution (<5% Co-solvent) Dilute->Final Control Prepare Vehicle Control (Buffer + Co-solvent) Dilute->Control

A simplified workflow for using a co-solvent.
Solution 1.2: pH Adjustment

Scientific Rationale: The pyridine ring in 2-nitro-N-pyridin-2-ylbenzamide contains a basic nitrogen atom. The pKa of the structurally similar 2-aminopyridine is approximately 6.8.[9][10] In an acidic environment (pH < pKa), this nitrogen can become protonated, forming a positively charged pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[5][11][12] This principle allows for a dramatic increase in solubility by lowering the pH of the buffer.[13]

cluster_ph pH-Dependent Solubility Mechanism Node_A Insoluble Form (High pH) Neutral Pyridine Ring Node_B Soluble Form (Low pH) Protonated Pyridinium Salt Node_A->Node_B + H⁺ (Acidic Buffer) Node_B->Node_A - H⁺ (Basic Buffer)

Protonation of the pyridine ring at low pH increases solubility.

Experimental Protocol: pH Optimization Study

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.

  • Add an excess amount of 2-nitro-N-pyridin-2-ylbenzamide to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Plot the measured solubility against the pH to identify the optimal pH range for your experiments.

Problem 2: My compound precipitates when I dilute my organic stock into aqueous media for cell-based assays or in vivo studies.

This common issue, known as "crashing out," occurs when the compound moves from a favorable organic environment to an unfavorable aqueous one too quickly. Formulation aids can create a more hospitable microenvironment for the drug.

Solution 2.1: Surfactant-Aided Formulation

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[6] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within this hydrophobic core, effectively creating a water-soluble nanoparticle that can be dispersed in the aqueous medium.[6][14][15]

Recommended Surfactants for Preclinical Use:

SurfactantTypeTypical Concentration (% w/v)Notes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2%Widely used, low toxicity. Common in parenteral formulations.
Polyoxyl 35 Castor Oil (Cremophor® EL) Non-ionic1 - 5%Excellent solubilizer but associated with potential hypersensitivity reactions in vivo.
Solutol® HS 15 Non-ionic1 - 10%A modern alternative to Cremophor with a better safety profile.

Experimental Protocol: Simple Surfactant Formulation

  • Prepare a stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • In a separate vial, prepare the aqueous vehicle containing the desired concentration of the surfactant (e.g., 1% Tween® 80 in saline).

  • While vigorously vortexing the surfactant solution, slowly add the drug stock solution drop by drop.

  • Continue vortexing or sonicate for several minutes to ensure the formation of stable micelles and complete encapsulation. The resulting solution should be clear.

Solution 2.2: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic "guest" molecules, like 2-nitro-N-pyridin-2-ylbenzamide, into their cavity, forming a water-soluble "inclusion complex."[17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[16][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[18]

cluster_cd Cyclodextrin Inclusion Complex Formation Drug Hydrophobic Drug (2-nitro-N-pyridin-2-ylbenzamide) Complex Water-Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

A hydrophobic drug is encapsulated within the cyclodextrin cavity.

Experimental Protocol: Preparing a Cyclodextrin Complex (Solvent Evaporation Method)

  • Dissolve a precise amount of 2-nitro-N-pyridin-2-ylbenzamide in a suitable organic solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • In a separate container, dissolve a molar excess (typically 2-5 fold) of HP-β-CD in water.

  • Add the aqueous HP-β-CD solution to the organic solution of the drug.

  • Stir the mixture for 24 hours at room temperature to allow for complex formation.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting solid film is the drug-CD complex. This can be scraped, lyophilized to form a fluffy powder, and then reconstituted in an aqueous buffer to the desired concentration. The resulting solution should be clear and stable.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. Available at: [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. Available at: [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why?. Quora. Available at: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Hydrotrope. Wikipedia. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Hydrotrope – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Jetir.Org. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. Available at: [Link]

  • Pyridine containing compounds explored for anticancer potentials. ResearchGate. Available at: [Link]

  • Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. ResearchGate. Available at: [Link]

  • 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H11N3O4S. PubChem. Available at: [Link]

  • Advanced Solubility Science: Mixed Hydrotropy. Available at: [Link]

  • HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development & Research. Available at: [Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at: [Link]

  • 8.11 pH and Solubility. AP Chemistry. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. Available at: [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Available at: [Link]

  • Chemical Properties of Benzamide, 2-nitro- (CAS 610-15-1). Cheméo. Available at: [Link]

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  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. BioCrick. Available at: [Link]

  • 2-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. Lead Sciences. Available at: [Link]

  • MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Capot Chemical. Available at: [Link]

  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. PMC. Available at: [Link]

  • Natural cyclodextrins and their derivatives for polymer synthesis. RSC Publishing. Available at: [Link]

  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. ResearchGate. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • 2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051. PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectrum Analysis of 2-nitro-N-pyridin-2-ylbenzamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-nitro-N-pyridin-2-ylbenzamide, a molecule of interest in pharmaceutical and medicinal chemistry. As experimental data for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-nitro-N-pyridin-2-ylbenzamide, a molecule of interest in pharmaceutical and medicinal chemistry. As experimental data for this specific compound is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation. We will explore the causality behind experimental choices, provide a self-validating protocol for analysis, and compare the utility of FTIR with other key analytical techniques in a drug development context.

Introduction: The Role of FTIR in Pharmaceutical Characterization

In the landscape of pharmaceutical development, speed and accuracy in molecular characterization are paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful and non-destructive first-line analytical technique.[1] It provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[1][2] For novel chemical entities such as 2-nitro-N-pyridin-2-ylbenzamide, FTIR is instrumental for:

  • Synthesis Confirmation: Verifying the presence of key functional groups to confirm that a chemical reaction has proceeded as intended.[1]

  • Structural Elucidation: Providing critical evidence for the compound's molecular architecture.

  • Purity Assessment: Detecting the presence of residual starting materials or by-products.

This guide will deconstruct the expected FTIR spectrum of 2-nitro-N-pyridin-2-ylbenzamide by examining its constituent parts, offering researchers a framework for interpreting their own experimental data.

Molecular Structure and Key Vibrational Modes

To accurately interpret the FTIR spectrum, we must first understand the molecular structure of 2-nitro-N-pyridin-2-ylbenzamide and identify the functional groups that will produce characteristic absorption bands.

Caption: Molecular structure of 2-nitro-N-pyridin-2-ylbenzamide with key functional groups highlighted.

The molecule can be deconstructed into three primary components, each with its own spectroscopic signature:

  • Aromatic Nitro Group: The NO₂ group attached to the benzene ring is highly polar and produces some of the most characteristic and intense bands in the spectrum.[2][3]

  • Secondary Amide Linkage: The -CO-NH- group connects the benzoyl and pyridinyl moieties. Its vibrations, particularly the C=O (Amide I) and N-H bend (Amide II), are highly diagnostic.[4]

  • Substituted Pyridine and Benzene Rings: The vibrations of the aromatic rings provide information about the carbon skeleton and substitution patterns.[1]

Predicted FTIR Spectrum Analysis

The FTIR spectrum of an organic molecule is a composite of the absorptions from all its functional groups.[2] The table below summarizes the predicted vibrational frequencies for 2-nitro-N-pyridin-2-ylbenzamide, based on established spectral correlation data for its constituent parts.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3370 - 3170MediumN-H StretchSecondary Amide[4]
~3100 - 3000Medium-WeakAromatic C-H StretchBenzene & Pyridine Rings
~1680 - 1640StrongC=O Stretch (Amide I Band)Secondary Amide[4]
~1570 - 1515StrongN-H Bend (Amide II Band)Secondary Amide[4]
~1600, ~1475Medium-WeakC=C and C=N Ring StretchingBenzene & Pyridine Rings
~1550 - 1490Very StrongAsymmetric NO₂ StretchAromatic Nitro Group[2][5]
~1360 - 1290Very StrongSymmetric NO₂ StretchAromatic Nitro Group[2][5]
~900 - 650Medium-StrongC-H Out-of-Plane BendingSubstituted Aromatic Rings[1]

Detailed Interpretation:

  • N-H and C-H Stretching Region (3400-3000 cm⁻¹): A medium-intensity, relatively sharp peak is expected between 3370-3170 cm⁻¹ corresponding to the N-H stretching of the secondary amide.[4] This peak is typically sharper than an O-H stretch. Weaker absorptions from the aromatic C-H stretches of both the benzene and pyridine rings will appear just above and below 3000 cm⁻¹.

  • Carbonyl and Double Bond Region (1700-1450 cm⁻¹): This region is highly diagnostic.

    • Amide I (C=O Stretch): A very strong absorption band is expected between 1680-1640 cm⁻¹. The exact position is influenced by conjugation and hydrogen bonding.[4]

    • Amide II (N-H Bend): Another strong, characteristic band for secondary amides appears between 1570-1515 cm⁻¹. The presence of both strong Amide I and Amide II bands is compelling evidence for the secondary amide linkage.[4]

    • Aromatic Nitro (Asymmetric Stretch): The most intense feature from the nitro group, the asymmetric NO₂ stretch, is predicted to appear as a very strong band between 1550-1490 cm⁻¹.[2][5] This may overlap with the Amide II band, potentially appearing as a broad, intense feature or a doublet.

    • Aromatic Ring Stretches: Medium to weak absorptions from C=C and C=N stretching within the aromatic rings will also be present in this region, typically around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Fingerprint Region (<1400 cm⁻¹):

    • Aromatic Nitro (Symmetric Stretch): The second key nitro group vibration, the symmetric NO₂ stretch, gives rise to another very strong absorption in the 1360-1290 cm⁻¹ range.[2][5] The presence of two distinct, very strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a classic indicator of an aromatic nitro compound.[3]

    • C-H Bending: The pattern of medium-to-strong bands in the 900-650 cm⁻¹ region results from C-H out-of-plane bending. The specific positions can help confirm the substitution patterns on the benzene (ortho-substitution) and pyridine rings.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid powder samples due to its minimal sample preparation and ease of use.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Clean ATR Crystal (e.g., with isopropanol) P2 Record Background Spectrum (of clean, empty crystal) P1->P2 P3 Place Small Amount of Sample (~1-2 mg) on Crystal P2->P3 P4 Apply Pressure with Anvil (ensure good contact) P3->P4 A1 Set Spectrometer Parameters (e.g., 4 cm⁻¹ resolution, 16 scans) P4->A1 A2 Collect Sample Spectrum A1->A2 D1 Perform ATR Correction (if required by software) A2->D1 D2 Baseline Correction D1->D2 D3 Identify Peak Positions (Label significant bands) D2->D3 D4 Compare with Predicted Spectrum and Reference Data D3->D4

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Collection:

    • Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS grade isopropanol) and a lint-free wipe.

    • Once the solvent has fully evaporated, collect a background spectrum. This measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[6]

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid 2-nitro-N-pyridin-2-ylbenzamide sample directly onto the center of the ATR crystal.

    • Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Set the data collection parameters. Typical settings for routine analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Interpretation:

    • The resulting spectrum should be automatically ratioed against the collected background.

    • Apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the precise wavenumber of the major absorption bands.

    • Compare the experimental peak positions and relative intensities with the predicted values in the table above to confirm the structure.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive structural confirmation in a drug development setting requires orthogonal techniques.[7] Each method provides a different piece of the molecular puzzle.

TechniqueInformation ProvidedSample Req.SpeedPrimary Use Case
FTIR Spectroscopy Functional groups, molecular "fingerprint"~1 mg, solid or liquidVery Fast (<2 min)Rapid identity confirmation, synthesis monitoring, purity screening.[1]
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry5-10 mg, solutionSlow (15 min - hours)Unambiguous structure elucidation of novel compounds.[8]
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns<1 mg, solutionFast (5-10 min)Precise mass determination, metabolite identification, impurity profiling.[7]
HPLC / LC-MS Purity assessment, quantification of components in a mixture<1 mg, solutionModerate (10-30 min)Separation and quantification of API from impurities and degradants.

Synergistic Application:

  • FTIR provides the initial, rapid confirmation that the desired functional groups (amide, nitro) have been incorporated and are present in the final product.

  • NMR (¹H and ¹³C) is then used to definitively establish the precise connectivity of the atoms, confirming the ortho-position of the nitro group and the linkage to the pyridine ring.

  • High-Resolution MS confirms the elemental composition (and thus, the molecular formula) with high accuracy.

  • HPLC is the gold standard for determining the purity of the compound, separating it from any unreacted starting materials or side products.

Conclusion

FTIR spectroscopy is an indispensable, high-throughput technique for the analysis of novel pharmaceutical compounds like 2-nitro-N-pyridin-2-ylbenzamide. By systematically analyzing the contributions from the aromatic nitro, secondary amide, and substituted ring systems, a detailed and predictive spectral interpretation can be constructed. The characteristic and intense absorption bands of the NO₂ group, combined with the strong Amide I and Amide II bands, provide a unique spectroscopic fingerprint. While FTIR alone is not sufficient for complete structural validation, it serves as a critical and efficient component of a multi-faceted analytical workflow, enabling researchers to quickly verify molecular identity and guide the drug development process.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Takamine Research Laboratory, Sankyo Co., Ltd. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • Shlyapochnikov, V. A., et al. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure.
  • Jain, S. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Turner, K. (2023). Modern Approaches to Precision Analysis in Pharmaceuticals. Journal of Pharmaceutical Sciences and Emerging Drugs.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.

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Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-Nitro-N-pyridin-2-ylbenzamide

Executive Summary: The Ortho-Effect Advantage In the landscape of small-molecule drug discovery, 2-nitro-N-pyridin-2-ylbenzamide serves as a critical model for understanding "ortho effects" in mass spectrometry—a phenome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Advantage

In the landscape of small-molecule drug discovery, 2-nitro-N-pyridin-2-ylbenzamide serves as a critical model for understanding "ortho effects" in mass spectrometry—a phenomenon where the proximity of functional groups alters fragmentation pathways. Unlike its meta- or para- isomers, this molecule exhibits unique intramolecular rearrangements during collision-induced dissociation (CID).

This guide compares the fragmentation performance of 2-nitro-N-pyridin-2-ylbenzamide against its structural isomers and alternative ionization methods. It is designed for analytical scientists needing to differentiate positional isomers in metabolic stability studies or impurity profiling.

Technical Comparison: Fragmentation Performance

A. Methodological Comparison: ESI-CID vs. EI

The choice of ionization technique drastically alters the spectral fingerprint.

FeatureMethod A: ESI-MS/MS (Recommended) Method B: EI-MS (Alternative)
Ion Type Even-electron protonated molecule

Odd-electron radical cation

Precursor m/z 244.07 243.06
Dominant Mechanism Charge-remote fragmentation & Charge-driven amide cleavageRadical-site initiated cleavage
Ortho-Effect Visibility High (Prominent

rearrangement)
Moderate (Competes with radical alpha-cleavage)
Application LC-MS/MS quantification in biological matricesGC-MS identification of pure standards
B. Isomeric Differentiation (The "Performance" Metric)

The true utility of this guide lies in distinguishing the 2-nitro (ortho) isomer from the 3-nitro (meta) and 4-nitro (para) variants.

  • 2-Nitro (Target): Exhibits a diagnostic loss of 17 Da (OH radical) or 18 Da (H₂O) from the precursor. This is driven by the interaction between the nitro oxygen and the amide hydrogen.

  • 3-Nitro / 4-Nitro: These isomers lack the steric proximity required for the rearrangement. Their spectra are dominated solely by the amide bond cleavage (producing m/z 150 and m/z 95).

Conclusion: If your MS/MS spectrum lacks the


 transition, you are likely analyzing a contaminant isomer, not the target 2-nitro compound.

Mechanistic Deep Dive: The Ortho-Effect Pathway

The fragmentation of 2-nitro-N-pyridin-2-ylbenzamide is governed by two competing pathways:

  • Direct Amide Cleavage: Standard for all benzamides, yielding the acylium ion.

  • Ortho-Nitro Rearrangement: Unique to this molecule. The nitro oxygen abstracts the amide proton, leading to the expulsion of an OH radical or water molecule.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 244 AmideCleavage Pathway A: Amide Bond Cleavage (Standard Benzamide Route) Precursor->AmideCleavage CID Energy OrthoEffect Pathway B: Ortho-Effect Rearrangement (Diagnostic for 2-Nitro) Precursor->OrthoEffect H-Transfer Acylium 2-Nitrobenzoyl Cation m/z 150 AmideCleavage->Acylium Charge on Carbonyl Aminopyridine 2-Aminopyridine Cation m/z 95 AmideCleavage->Aminopyridine Charge on Pyridine N PhenylCation Phenyl Cation m/z 76 Acylium->PhenylCation - CO - NO2 LossOH [M+H - OH]+ m/z 227 OrthoEffect->LossOH - OH• (17 Da) CyclicIon Cyclic Benzoxazole-like Ion (Stabilized) LossOH->CyclicIon Rearrangement

Caption: Dual fragmentation pathways showing the standard amide cleavage (red nodes) vs. the diagnostic ortho-effect rearrangement (green nodes).

Experimental Protocol: Optimal Signal Generation

To replicate these results for validation or quality control, follow this self-validating protocol.

Reagents & Preparation[1][2]
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the pyridine ring [M+H]+.

  • Concentration: 1 µg/mL. Avoid saturation to prevent dimer formation [2M+H]+.

Instrument Parameters (ESI-QqQ)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC flow).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): Preserves the precursor (m/z 244) and generates the "Ortho" rearrangement ion (m/z 227).

    • High CE (30-40 eV): Forces amide cleavage to generate structural confirmation fragments (m/z 150, 95).

Step-by-Step Workflow

Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O + 0.1% FA ESI ESI Source (+) Generate [M+H]+ Sample->ESI Q1 Q1 Filter Select m/z 244.1 ESI->Q1 Cell Collision Cell Apply CE Ramp (10 -> 40 eV) Q1->Cell Q3 Q3 Scan Detect Fragments Cell->Q3

Caption: Linear ion-path workflow for acquiring MS/MS spectra.

Data Summary: Characteristic Ion Table

The following table summarizes the expected m/z values. Use this for setting up Multiple Reaction Monitoring (MRM) transitions.

m/z (Experimental)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
244.1

Protonated Precursor100% (at 0 eV)
227.1

Diagnostic Ortho Effect (Loss of OH•)Medium (10-15 eV)
150.0

2-Nitrobenzoyl cation (Amide cleavage)High (20-30 eV)
95.1

2-Aminopyridine cationHigh (20-30 eV)
104.0

Benzoyl cation (Loss of NO2 from m/z 150)Low
77.0

Phenyl cationLow

Validation Check: If m/z 227 is absent at medium collision energy, suspect the presence of 3-nitro or 4-nitro isomers.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Nitro Compounds." NIST Standard Reference Database. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). "Mass spectrometry of analytical derivatives.[3] 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry, 13(2). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • PubChem. "2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (Related Structure Data)." National Library of Medicine. [Link]

Sources

Validation

A Comparative Crystallographic Guide to 2-nitro-N-pyridin-2-ylbenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint, elucidated through X-ray crystallography, dictates a compound's physical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 2-nitro-N-pyridin-2-ylbenzamide, a molecule of interest due to the prevalence of the N-arylbenzamide scaffold in pharmacologically active compounds.

While a definitive crystal structure for 2-nitro-N-pyridin-2-ylbenzamide is not publicly available, this guide leverages detailed experimental data from the closely related analog, 2-nitro-N-(2-nitrophenyl)benzamide [1][2], to provide a robust framework for its study. By comparing this and other structurally characterized benzamides, we can anticipate the conformational behavior and intermolecular interactions that govern the solid-state architecture of the title compound.

Synthesis and Crystallization: A Pathway to Discovery

The synthesis of N-arylbenzamides is a well-established chemical transformation. The preparation of 2-nitro-N-pyridin-2-ylbenzamide would likely proceed via the acylation of 2-aminopyridine with 2-nitrobenzoyl chloride. This reaction is analogous to the synthesis of 2-nitro-N-(2-nitrophenyl)benzamide, where 2-nitroaniline is reacted with 2-nitrobenzoyl chloride, often facilitated by a base or by converting the carboxylic acid to an acid chloride with an agent like thionyl chloride[1].

Experimental Protocol: Synthesis of N-(Pyridin-2-yl)benzamides

A general approach to synthesizing N-(pyridin-2-yl)benzamides involves the reaction of 2-aminopyridine with a suitable benzoyl derivative[3][4]. For the title compound, the following protocol can be envisioned:

  • Acid Chloride Formation: 2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to produce 2-nitrobenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation: The resulting 2-nitrobenzoyl chloride is dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane. To this solution, an equimolar amount of 2-aminopyridine is added, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 2-nitro-N-pyridin-2-ylbenzamide.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step. For nitro-containing organic compounds, slow evaporation from a variety of solvents is a common and effective technique[5][6].

  • Solvent Screening: A range of solvents of varying polarities should be screened. For benzamide derivatives, solvents such as acetonitrile, ethanol, ethyl acetate, and mixtures thereof are often successful.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a chosen solvent or solvent mixture at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature. The formation of well-defined single crystals can take several days to weeks.

X-ray Data Collection and Structure Refinement: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. The following protocol is based on the methods used for the analysis of 2-nitro-N-(2-nitrophenyl)benzamide and represents a standard approach for small molecule crystallography[1][7].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and potential radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector[1][7]. A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction if necessary. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is solved using computational methods[1].

  • Structure Solution: Direct methods are typically employed for small molecules to obtain an initial set of phases, which allows for the calculation of an initial electron density map.

  • Model Building: The positions of the non-hydrogen atoms are identified from the electron density map.

  • Structure Refinement: The atomic model is then refined against the experimental data using a full-matrix least-squares method[1][8]. This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of 2-nitro-N-pyridin-2-ylbenzamide Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Structure_Refinement Structure Refinement (Least-Squares) Model_Building->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refined Model

Comparative Structural Analysis: Insights from Analogs

The crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide provides a valuable template for predicting the structural features of 2-nitro-N-pyridin-2-ylbenzamide[1].

Parameter2-nitro-N-(2-nitrophenyl)benzamide[1]2-nitro-N-(4-nitrophenyl)benzamide[7]N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide[9]
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁Pbca
Dihedral Angle (Ring 1 vs. Amide) 71.76(6)°-77.5(1)°
Dihedral Angle (Ring 2 vs. Amide) 24.29(10)°--
Dihedral Angle (Ring 1 vs. Ring 2) -82.32(4)°71.2(1)°
Key Intermolecular Interactions N-H···O (amide) hydrogen bonds, C-H···O contactsN-H···O (amide) hydrogen bondsN-H···O (sulfonamide) hydrogen bonds

Conformational Analysis

In 2-nitro-N-(2-nitrophenyl)benzamide, the central amide unit is essentially planar. The two aromatic rings, however, are significantly twisted with respect to this plane, with dihedral angles of 71.76° and 24.29°[1]. This twisted conformation is a common feature in N-arylbenzamides and is influenced by steric hindrance between the ortho substituents and the amide group. For 2-nitro-N-pyridin-2-ylbenzamide, we can anticipate a similar non-planar conformation. The presence of the nitrogen atom in the pyridyl ring may introduce additional electronic effects that could subtly alter these dihedral angles.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-nitro-N-(2-nitrophenyl)benzamide is dominated by N-H···O hydrogen bonds involving the amide hydrogen and the carbonyl oxygen, forming chains of molecules[1]. Weaker C-H···O interactions also contribute to the three-dimensional network. In 2-nitro-N-pyridin-2-ylbenzamide, the pyridyl nitrogen introduces an additional hydrogen bond acceptor site. This could lead to a more complex hydrogen bonding network, potentially involving the pyridyl nitrogen and acidic protons on the phenyl ring or even solvent molecules if present. The interplay of these interactions will ultimately determine the crystal packing and the resulting solid-state properties.

G cluster_analogue 2-nitro-N-(2-nitrophenyl)benzamide cluster_target Predicted for 2-nitro-N-pyridin-2-ylbenzamide Amide_H_analogue Amide N-H Carbonyl_O_analogue Carbonyl C=O Amide_H_analogue->Carbonyl_O_analogue N-H···O Hydrogen Bond Amide_H_target Amide N-H Carbonyl_O_target Carbonyl C=O Amide_H_target->Carbonyl_O_target N-H···O Hydrogen Bond Pyridyl_N_target Pyridyl N Amide_H_target->Pyridyl_N_target Potential N-H···N Hydrogen Bond

Conclusion

While the definitive crystal structure of 2-nitro-N-pyridin-2-ylbenzamide remains to be determined, a comprehensive understanding of its likely solid-state conformation and packing can be achieved through a comparative analysis of its close structural analogs. The experimental protocols for synthesis, crystallization, and X-ray diffraction outlined here provide a clear roadmap for researchers seeking to elucidate its structure. The insights gained from such a study will be invaluable for understanding the structure-property relationships within this important class of compounds and for the rational design of new molecules with tailored functionalities.

References

Sources

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